molecular formula C20H23NO B1675175 Levoprotiline CAS No. 76496-68-9

Levoprotiline

カタログ番号: B1675175
CAS番号: 76496-68-9
分子量: 293.4 g/mol
InChIキー: FDXQKWSTUZCCTM-ZUIJCZDSSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

レボプロチリンは、抗うつ作用で知られる化学化合物です。これは、第2世代の抗うつ薬マプロチリンの後継であるオキサプロチリンのR-(-)エナンチオマーです。 レボプロチリンは、ノルエピネフリンの再取り込みを選択的に阻害する能力で知られており、うつ病の治療に役立つ化合物です .

準備方法

合成経路と反応条件: レボプロチリンは、2つのエナンチオマーのラセミ混合物であるオキサプロチリンから合成されます。合成には、オキサプロチリンをR-(-)とS-(+)のエナンチオマーに分離する分解が含まれます。 R-(-)エナンチオマーがレボプロチリンです .

工業生産方法: レボプロチリンの工業生産には、オキサプロチリンの大規模分解が含まれます。このプロセスには、キラルクロマトグラフィーまたは結晶化技術を使用してエナンチオマーを分離することが含まれます。 生産は、最終製品の純度と効力を確保するために、管理された条件下で行われます .

化学反応の分析

反応の種類: レボプロチリンは、酸化、還元、置換などのさまざまな化学反応を起こします。 これらの反応は、化合物の構造を変更し、薬理学的特性を強化するために不可欠です .

一般的な試薬と条件:

生成される主要な生成物: これらの反応から生成される主要な生成物には、さまざまなレボプロチリン誘導体があり、それらの増強された治療効果について研究されています .

4. 科学研究の応用

レボプロチリンは、幅広い科学研究の応用があります。

    化学: エナンチオマー分解とキラル合成を研究するためのモデル化合物として使用されます。

    生物学: 研究者は、神経伝達物質系、特にノルエピネフリンの再取り込みに対するその影響を研究しています。

    医学: レボプロチリンは、主にうつ病や不安障害の治療に使用されます。

    産業: この化合物は、製薬業界で新しい抗うつ薬の開発に使用されています.

科学的研究の応用

Scientific Research Applications

1. Antidepressant Effects

Levoprotiline has been studied extensively for its antidepressant properties. A significant study demonstrated that repeated administration of this compound resulted in the upregulation of histamine H1 receptors in the rat brain, which is associated with improved mood regulation . The study involved administering 20 mg/kg of this compound daily for 28 days, leading to a marked increase in histamine receptor activity compared to the control group.

2. Antihistaminergic Properties

As an antihistamine, this compound has shown efficacy in alleviating allergic symptoms. Its low sedative effect makes it a favorable option compared to traditional antihistamines that often cause drowsiness. The compound's binding affinity to histamine H1 receptors has been quantified, revealing an IC50 value significantly lower than that of conventional antihistamines like mepyramine .

3. Clinical Studies

A double-blind study involving 58 patients with major depression assessed the efficacy of this compound compared to maprotiline. Results indicated a response rate of 31% for this compound after three weeks, while maprotiline showed a higher response rate of 58% during the same period. This highlights the potential of this compound as an alternative treatment option, although it may not be as effective as some other antidepressants .

Table 1: Effects of this compound on Histamine Receptors

Treatment DurationDose (mg/kg)Histamine H1 Receptor Activity (%)
28 Days20Upregulated to 120%

Table 2: Clinical Efficacy Comparison

DrugResponse Rate (%)Duration (Weeks)
This compound313
Maprotiline583

Case Studies

Case Study 1: Antidepressant Efficacy

In a controlled trial, patients receiving this compound exhibited noticeable mood improvements over a six-week period. The study emphasized the importance of receptor modulation in achieving clinical efficacy, suggesting that this compound's action on histamine receptors plays a critical role in its antidepressant effects .

Case Study 2: Allergic Reactions Management

Another study focused on this compound's use in managing allergic reactions demonstrated significant symptom relief with minimal sedation compared to traditional antihistamines. Patients reported fewer side effects, indicating this compound's potential as a safer alternative for allergy management .

作用機序

レボプロチリンは、ニューロンシナプス受容体部位におけるノルエピネフリンの再取り込みを選択的に阻害することにより、その効果を発揮します。この阻害により、シナプス間隙のノルエピネフリン濃度が上昇し、神経伝達を強化し、うつ病の症状を軽減します。 この化合物は、抗ヒスタミン作用も示しており、その治療効果に寄与しています .

類似化合物:

レボプロチリンの独自性: レボプロチリンは、ノルエピネフリンの再取り込み阻害に対する高い選択性と、他の抗うつ薬と比較して副作用が少ないことが特徴です。 そのエナンチオマー純度(>99%)は、治療効果の一貫性を確保し、副作用を軽減します .

類似化合物との比較

Uniqueness of this compound: this compound is unique due to its high selectivity for norepinephrine reuptake inhibition and its minimal side effects compared to other antidepressants. Its enantiomeric purity (>99%) ensures consistent therapeutic efficacy and reduced adverse effects .

生物活性

Levoprotiline is a novel tetracyclic antidepressant that has garnered attention for its unique pharmacological profile and biological activity. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its effects on neurotransmitter systems, receptor interactions, and clinical efficacy based on diverse research findings.

This compound primarily exerts its effects through modulation of various neurotransmitter systems, particularly focusing on histaminergic and dopaminergic pathways.

  • Histamine H1 Receptor Modulation : Research indicates that repeated treatment with this compound upregulates histamine H1 receptors, enhancing the phosphoinositide (PI) hydrolysis response in vivo. This suggests that this compound may exert its antidepressant effects by influencing central histaminergic activity, which is known to play a role in mood regulation .
  • Dopaminergic Function : The anti-immobility effects associated with this compound have been linked to enhanced dopaminergic function, similar to other antidepressants. This mechanism may contribute to its efficacy in treating major depressive disorder .

Pharmacological Profile

The pharmacological profile of this compound has been extensively studied through various preclinical and clinical trials. Key findings include:

  • CNS Effects : At lower doses, this compound does not significantly alter general behavior in animal models; however, at higher doses, it has been observed to slightly suppress spontaneous motor activity and induce drowsiness .
  • Cardiovascular Effects : In anesthetized dogs, this compound has been shown to decrease heart rate and prolong the QT interval. These cardiovascular effects are essential considerations when evaluating the drug's safety profile .

Clinical Studies

Several clinical studies have investigated the efficacy of this compound in treating major depression:

  • Double-Blind Study : A study involving 58 in-patients with major depression found that after three weeks of treatment, 31% of patients on this compound responded positively compared to a higher response rate for maprotiline (58%). This suggests that while this compound is effective, it may be less potent than some of its counterparts .

Data Tables

The following tables summarize key findings from studies on this compound's biological activity.

Study AspectFindings
Histamine H1 Receptor BindingUpregulation observed after repeated treatment
Dopaminergic ActivityEnhanced anti-immobility effects noted
Clinical Response Rate31% response in major depression patients
Pharmacological EffectsObservations
CNS EffectsSlight suppression of motor activity at high doses
Cardiovascular EffectsDecreased heart rate; QT prolongation observed

Case Studies

Case studies have illustrated the practical implications of this compound's biological activity:

  • Patient Response Variability : In a cohort study of patients treated with this compound, variability in response was noted, with some patients experiencing significant improvements while others did not respond as favorably. This highlights the need for personalized treatment approaches in psychiatric care.
  • Long-Term Efficacy : Longitudinal studies have suggested that while initial responses may vary, sustained treatment with this compound can lead to improved outcomes over time for certain patient populations.

特性

CAS番号

76496-68-9

分子式

C20H23NO

分子量

293.4 g/mol

IUPAC名

(2R)-1-(methylamino)-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propan-2-ol

InChI

InChI=1S/C20H23NO/c1-21-13-14(22)12-20-11-10-15(16-6-2-4-8-18(16)20)17-7-3-5-9-19(17)20/h2-9,14-15,21-22H,10-13H2,1H3/t14-,15?,20?/m1/s1

InChIキー

FDXQKWSTUZCCTM-ZUIJCZDSSA-N

SMILES

CNCC(CC12CCC(C3=CC=CC=C31)C4=CC=CC=C24)O

異性体SMILES

CNC[C@@H](CC12CCC(C3=CC=CC=C31)C4=CC=CC=C24)O

正規SMILES

CNCC(CC12CCC(C3=CC=CC=C31)C4=CC=CC=C24)O

外観

Solid powder

Key on ui other cas no.

76496-68-9

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

C 49802B-Ba
C-49802B-Ba
CGP 12103A
CGP 12104A
hydroxymaprotilin
hydroxymaprotilin hydrochloride
hydroxymaprotilin hydrochloride, (R)-isomer
hydroxymaprotilin hydrochloride, (S)-isomer
hydroxymaprotilin, (+-)-isomer
hydroxymaprotilin, (+R)-isomer
hydroxymaprotilin, (S)-isomer
levoprotiline
oxaprotiline

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levoprotiline
Reactant of Route 2
Levoprotiline
Reactant of Route 3
Levoprotiline
Reactant of Route 4
Levoprotiline
Reactant of Route 5
Reactant of Route 5
Levoprotiline
Reactant of Route 6
Levoprotiline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。